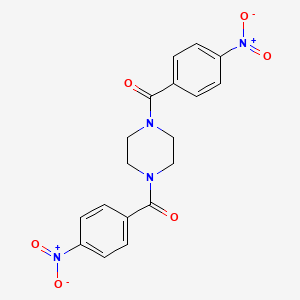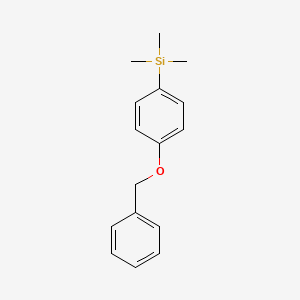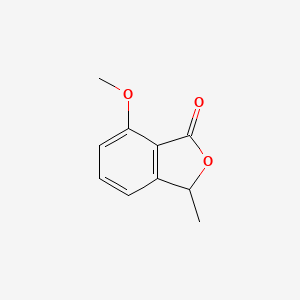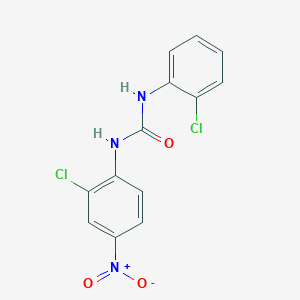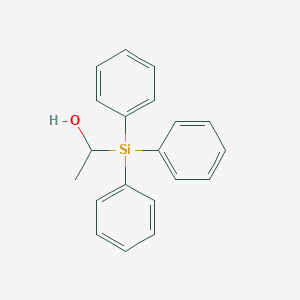
1-(Triphenylsilyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Triphenylsilyl)ethanol is an organosilicon compound with the molecular formula C20H20OSi. It is characterized by a silicon atom bonded to a hydroxyl group and three phenyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Métodos De Preparación
1-(Triphenylsilyl)ethanol can be synthesized through several methods. One common synthetic route involves the hydroboration-oxidation of triphenylvinylsilane using a sterically hindered borane reagent such as 9-BBN (9-borabicyclo[3.3.1]nonane). This method yields the silyl alcohol in good purity . Another method involves the reaction of triphenylsilyl chloride with ethanol in the presence of a base such as imidazole .
Análisis De Reacciones Químicas
1-(Triphenylsilyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as tosyl chloride or thionyl chloride.
Dehydration: The compound can undergo dehydration to form alkenes.
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate), reducing agents like lithium aluminum hydride, and dehydrating agents like sulfuric acid. Major products formed from these reactions include triphenylsilyl-substituted alkenes, ketones, and ethers .
Aplicaciones Científicas De Investigación
1-(Triphenylsilyl)ethanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Triphenylsilyl)ethanol involves its ability to act as a protecting group. The triphenylsilyl group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The compound can be cleaved using fluoride ions, which induce a Peterson-elimination reaction, releasing the protected alcohol or amine .
Comparación Con Compuestos Similares
1-(Triphenylsilyl)ethanol can be compared with other silyl-protected alcohols such as tert-butyldimethylsilyl (TBDMS) alcohol and trimethylsilyl (TMS) alcohol. While TBDMS and TMS groups are also used as protecting groups, this compound offers greater stability under acidic conditions and is more easily removed with fluoride ions . Similar compounds include 2-(Triphenylsilyl)ethanol and 1-triphenylsilyl-2-phenyl-2,2-dibromoethane .
Propiedades
Fórmula molecular |
C20H20OSi |
|---|---|
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
1-triphenylsilylethanol |
InChI |
InChI=1S/C20H20OSi/c1-17(21)22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3 |
Clave InChI |
HHEWUJNOBUFVRY-UHFFFAOYSA-N |
SMILES canónico |
CC(O)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


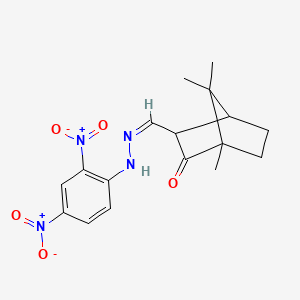

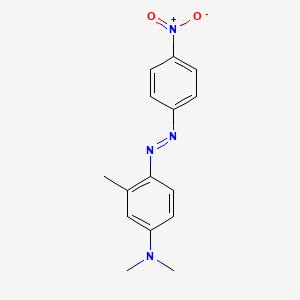

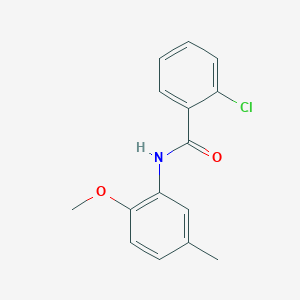
![9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B11947296.png)
